BenchChemオンラインストアへようこそ!

Enniatin B

Toxicology Gastrointestinal safety In vitro cytotoxicity

Enniatin B is the preferred enniatin analog for gastrointestinal research due to 2.2× higher oral bioavailability (0.11 vs 0.05 for B1) and low intestinal cytotoxicity (83% viability at 100 μM)—enabling mechanistic studies at high concentrations without cytotoxicity artifacts. Its well-characterized IC50 of 4 μM in V79 cells establishes it as an ideal inter-laboratory calibration standard in mycotoxin cytotoxicity hierarchies (DON > Enniatin B > patulin > OTA). Biophysical ionophore investigations benefit from its distinct transport kinetics: Enniatin B transports cations ~10-fold slower than predicted from complexation constants, making it an essential comparator for valinomycin structure-function studies. For in vivo toxicokinetic modeling, validated PK parameters (Vd 33.91 L/kg, CL 7.10 L/h/kg) support physiologically based pharmacokinetic modeling. Supplied at ≥98% HPLC purity with rigorous quality documentation.

Molecular Formula C33H57N3O9
Molecular Weight 639.8 g/mol
CAS No. 917-13-5
Cat. No. B191169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnniatin B
CAS917-13-5
Synonymsantibiotic 86-88
enniatin A
enniatin B
enniatin C
enniatins
Molecular FormulaC33H57N3O9
Molecular Weight639.8 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
InChIInChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25+,26+,27+/m0/s1
InChIKeyMIZMDSVSLSIMSC-VYLWARHZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enniatin B (CAS 917-13-5) Procurement Guide: Technical Specifications and Research Applications


Enniatin B is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species [1]. It belongs to the enniatin complex, which includes major analogs enniatin A, A1, B, and B1 [1]. The compound exhibits multiple biological activities including ionophoric properties [2], inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) with an IC50 of 113 μM in rat liver microsomes , and cytotoxic effects across various cell lines [3]. As an analytical standard, commercial preparations typically achieve HPLC purity of ≥98% .

Why Enniatin B Cannot Be Replaced by Other Enniatins or Beauvericin in Research Protocols


The enniatin family exhibits marked structural and functional heterogeneity despite shared core scaffolds. Enniatin B (C33H57N3O9, MW 639.8) differs from enniatin B1 (C34H59N3O9, MW 653.9) by a single methylene unit [1], yet this minor structural variation translates into significant differences in ACAT inhibitory potency (113 μM vs 73 μM) , oral bioavailability (0.11 vs 0.05) [2], and ion transport characteristics [3]. Similarly, beauvericin demonstrates substantially higher cytotoxicity (IC50 3-7.5 μM) compared to enniatin B (≥15 μM) in Jurkat T-cells [4]. These quantitative disparities across key biological endpoints preclude simple substitution among analogs without compromising experimental reproducibility and data comparability.

Quantitative Evidence for Selecting Enniatin B Over Comparable Analogs


Reduced Cytotoxicity Relative to Beauvericin and Enniatin A in Intestinal Epithelial Models

In porcine intestinal epithelial cells (IPEC-J2), enniatin B exhibits significantly lower cytotoxicity compared to beauvericin (BEA) and enniatin A (ENN A) . Incubation at 100 μM for 24 hours resulted in 83% viable proliferating cells for enniatin B, whereas BEA at 10 μM caused complete cell disruption and ENN A at 10 μM reduced viability to 32% . ENN B was identified as the least cytotoxic among the tested enniatins and beauvericin .

Toxicology Gastrointestinal safety In vitro cytotoxicity

Moderate Cytotoxic Potency Distinguishes Enniatin B from More Toxic Mycotoxins

In V79 Chinese hamster lung fibroblasts, enniatin B exhibits intermediate cytotoxicity compared to other mycotoxins [1]. The IC50 value for enniatin B was 4 μM after 48h exposure (neutral red assay), ranking it less potent than deoxynivalenol (IC50 0.8 μM) but more potent than patulin, ochratoxin A, zearalenone, and citrinin [1]. The IC20 value for enniatin B was 1.5 μM compared to 0.7 μM for deoxynivalenol [1].

Cytotoxicity screening Mycotoxin research V79 cell assay

Weaker ACAT Inhibition Compared to Enniatin B1 Defines Distinct Hypolipidemic Potential

Enniatin B demonstrates moderate inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) with an IC50 of 113 μM in rat liver microsomes . In contrast, the structurally similar enniatin B1 exhibits nearly 1.5-fold higher potency with an IC50 of 73 μM under identical assay conditions . This difference arises from the presence of an additional methylene group in enniatin B1 .

Lipid metabolism ACAT inhibition Cardiovascular research

Superior Oral Bioavailability Compared to Enniatin B1 in Avian Models

In broiler chickens, enniatin B exhibits 2.2-fold higher absolute oral bioavailability compared to enniatin B1 following a single oral dose of 0.2 mg/kg [1]. Enniatin B achieved a bioavailability of 0.11 (11%) versus 0.05 (5%) for enniatin B1 [1]. Both compounds demonstrated similar high clearance rates (7.10 vs 6.63 L/h/kg) and large volumes of distribution (33.91 vs 25.09 L/kg) [1].

Toxicokinetics Bioavailability Veterinary toxicology

Distinct Ion Transport Kinetics Differentiate Enniatin B from Valinomycin

Quantitative comparison of ionophore-catalyzed K+ transport across mitochondrial membranes reveals that enniatin B has a lower maximum turnover number than valinomycin [1]. The rank order for K+ transport is trinactin > dinactin ∼ monactin ∼ valinomycin > nonactin > 18-crown-6 > enniatin B [1]. Additionally, enniatin B transports cations approximately 10-fold slower than predicted from its two-phase complexation behavior, a deviation similar to that observed for valinomycin [1].

Ionophore research Membrane transport Biophysics

High Analytical Purity Enables Reliable Quantification in Complex Matrices

Commercially available enniatin B analytical standards achieve HPLC purity ≥98%, meeting the ≥98.0% threshold required for infrared identification and general analytical applications . The compound is characterized by a melting point range of 174-176°C . While this purity is suitable for most analytical workflows, it falls below the ≥99.5% requirement for quantitative assay standard preparation .

Analytical chemistry Mycotoxin detection Quality control

Optimal Application Scenarios for Enniatin B Based on Differential Evidence


Intestinal Toxicology Studies Requiring Minimized Cytotoxic Interference

Enniatin B's demonstrated low cytotoxicity in intestinal epithelial models (83% viability at 100 μM) makes it the preferred choice among enniatins for investigating non-cytotoxic mechanisms in gastrointestinal research. Unlike beauvericin or enniatin A, which induce substantial cell death at 10 μM, enniatin B permits the use of higher concentrations to probe signaling pathways, barrier function, or transporter interactions without cytotoxicity confounding results .

Comparative Mycotoxin Potency Ranking and Reference Standardization

With an established IC50 of 4 μM in V79 cells, enniatin B occupies a defined intermediate position in mycotoxin cytotoxicity hierarchies (deoxynivalenol > enniatin B > patulin > ochratoxin A) . This well-characterized potency makes enniatin B an ideal reference compound for inter-laboratory calibration of cytotoxicity assays and for establishing relative potency scales when screening novel Fusarium metabolites .

Ionophore Mechanism Studies Requiring Lower-Efficiency K+ Transport

Biophysical investigations of ionophore structure-function relationships benefit from enniatin B's distinct transport kinetics. The compound exhibits lower maximum K+ transport turnover numbers than valinomycin and transports cations approximately 10-fold slower than predicted from complexation constants . This property enables researchers to use enniatin B as a less efficient comparator when studying the relationship between ionophore structure, complexation affinity, and membrane transport efficiency .

In Vivo Toxicokinetic Studies in Avian Species

When designing in vivo toxicokinetic experiments in poultry, enniatin B offers 2.2-fold higher oral bioavailability (0.11) compared to enniatin B1 (0.05) . While both compounds exhibit poor absorption overall, this differential may be relevant for studies requiring higher systemic exposure or when investigating factors that modify mycotoxin absorption. The well-characterized distribution volume (33.91 L/kg) and clearance rate (7.10 L/h/kg) provide robust parameters for physiologically based pharmacokinetic modeling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enniatin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.